Home > Products > Screening Compounds P60011 > Human proinsulin C-peptide
Human proinsulin C-peptide - 33017-11-7

Human proinsulin C-peptide

Catalog Number: EVT-242928
CAS Number: 33017-11-7
Molecular Formula: C129H211N35O48
Molecular Weight: 3020.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Human proinsulin C-peptide is a 31-amino acid peptide [] that serves as a connecting segment between the A-chain and B-chain of insulin within the proinsulin molecule. It is released in equimolar amounts with insulin from pancreatic beta cells []. While initially considered biologically inert, recent research suggests a potential regulatory role, indicating C-peptide might be a hormonally active peptide []. Its primary role in scientific research lies in understanding its potential therapeutic benefits for diabetic complications, particularly in type 1 diabetes where both insulin and C-peptide are deficient [, ].

Classification

C-peptide can be classified based on its physiological role and biochemical properties:

  • Physiological Role: It acts as a marker for endogenous insulin production and helps differentiate between types of diabetes.
  • Biochemical Properties: As a polypeptide composed of 31 amino acids, it lacks biological activity like that of insulin but is essential for proper insulin function .
Synthesis Analysis

Methods of Synthesis

  1. Solid-Phase Peptide Synthesis (SPPS): This method involves attaching the growing peptide chain to an insoluble resin, allowing for easy purification after each coupling step. The process includes:
    • Deprotection: Removal of protective groups from the amino acids.
    • Coupling: Linking activated amino acids to form peptide bonds.
    • Cleavage: Detaching the synthesized peptide from the resin using strong acids like trifluoroacetic acid .
  2. Liquid-Phase Peptide Synthesis: Although less common due to its labor-intensive nature, this method allows for high-purity products by purifying after each reaction step. It involves similar steps as SPPS but requires additional protective groups for the C-terminus .

Technical Details

SPPS has become the preferred method due to its efficiency and ability to automate synthesis processes. Continuous flow techniques have also been developed to enhance reaction kinetics and minimize side reactions by maintaining optimal temperature control during synthesis .

Molecular Structure Analysis

Structure

C-peptide consists of 31 amino acids arranged in a specific sequence that facilitates its role in insulin maturation. The molecular structure includes disulfide bonds formed during proinsulin processing, which are critical for stabilizing both insulin and C-peptide.

Data

The molecular formula for C-peptide is C151H235N43O47S2C_{151}H_{235}N_{43}O_{47}S_2, with a molecular weight of approximately 3,100 Da. Its structure can be represented as follows:

C Peptide Structure  Amino Acid Sequence \text{C Peptide Structure }\quad \text{ Amino Acid Sequence }
Chemical Reactions Analysis

Reactions Involving C-Peptide

  • Insulin Maturation: During proinsulin cleavage, C-peptide is released alongside insulin, facilitating proper folding and functionality.
  • Diagnostic Testing: Various assays measure C-peptide levels to assess residual insulin secretion in patients with diabetes or other endocrine disorders .

Technical Details

The measurement techniques often involve immunoassays that utilize antibodies specific to C-peptide, providing sensitive detection methods critical for clinical diagnostics .

Mechanism of Action

Process

C-peptide plays an indirect role in glucose metabolism by ensuring proper insulin structure and function. When proinsulin is cleaved:

  1. Proinsulin is synthesized in beta cells.
  2. It undergoes enzymatic cleavage to release C-peptide and mature insulin.
  3. Both molecules are secreted into circulation in equimolar amounts.

Data

The half-life of C-peptide in circulation is longer than that of insulin, making it a reliable marker for assessing endogenous insulin production over time .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powder (when synthesized).
  • Solubility: Soluble in water; stability varies with temperature and pH.

Chemical Properties

  • Stability: More stable than insulin but susceptible to proteolytic cleavage if not handled properly.
  • pH Sensitivity: Optimal stability at physiological pH; extreme pH levels can lead to degradation.

Relevant analytical techniques include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight determination .

Applications

Scientific Uses

C-peptide has several important applications:

  • Clinical Diagnostics: Used to differentiate between types of diabetes and assess pancreatic function.
  • Research: Investigated for its potential roles beyond being a mere marker, including effects on cellular signaling pathways related to glucose metabolism .
  • Therapeutic Potential: Emerging studies suggest possible benefits in treating diabetic complications due to its stability compared to insulin.

Properties

CAS Number

33017-11-7

Product Name

C-Peptide

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C129H211N35O48

Molecular Weight

3020.3 g/mol

InChI

InChI=1S/C129H211N35O48/c1-58(2)42-77(155-113(195)74(31-39-102(184)185)151-127(209)105(65(15)16)162-114(196)71(25-32-88(131)167)145-95(174)54-141-126(208)104(64(13)14)161-115(197)72(26-33-89(132)168)150-118(200)80(45-61(7)8)156-121(203)83(48-103(186)187)159-112(194)73(30-38-101(182)183)148-107(189)67(18)143-109(191)69(130)24-36-99(178)179)111(193)138-50-93(172)135-49-92(171)136-55-98(177)163-40-20-22-86(163)124(206)140-51-94(173)142-66(17)106(188)137-52-96(175)146-84(56-165)122(204)157-81(46-62(9)10)119(201)152-75(27-34-90(133)169)128(210)164-41-21-23-87(164)125(207)160-78(43-59(3)4)116(198)144-68(19)108(190)154-79(44-60(5)6)117(199)149-70(29-37-100(180)181)110(192)139-53-97(176)147-85(57-166)123(205)158-82(47-63(11)12)120(202)153-76(129(211)212)28-35-91(134)170/h58-87,104-105,165-166H,20-57,130H2,1-19H3,(H2,131,167)(H2,132,168)(H2,133,169)(H2,134,170)(H,135,172)(H,136,171)(H,137,188)(H,138,193)(H,139,192)(H,140,206)(H,141,208)(H,142,173)(H,143,191)(H,144,198)(H,145,174)(H,146,175)(H,147,176)(H,148,189)(H,149,199)(H,150,200)(H,151,209)(H,152,201)(H,153,202)(H,154,190)(H,155,195)(H,156,203)(H,157,204)(H,158,205)(H,159,194)(H,160,207)(H,161,197)(H,162,196)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,211,212)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,104-,105-/m0/s1

InChI Key

VOUAQYXWVJDEQY-QENPJCQMSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N

Synonyms

CBX129801

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.